molecular formula C19H20ClN3O3 B3815367 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine

1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine

Katalognummer B3815367
Molekulargewicht: 373.8 g/mol
InChI-Schlüssel: JQPKMBSATFMMDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine, commonly known as CINPA1, is a small molecule inhibitor that has shown potential in the field of scientific research. It is a selective inhibitor of the protein called inositol-requiring enzyme 1α (IRE1α), which is a component of the unfolded protein response (UPR) pathway. The UPR pathway is a cellular stress response mechanism that is activated when cells are subjected to various forms of stress, such as the accumulation of misfolded proteins in the endoplasmic reticulum (ER).

Wirkmechanismus

CINPA1 works by binding to the ATP-binding site of IRE1α, which prevents the protein from activating the 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine pathway. This inhibition of the 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine pathway has been shown to have therapeutic potential in various disease models.
Biochemical and Physiological Effects:
Studies have shown that CINPA1 has several biochemical and physiological effects. It has been shown to inhibit the splicing of X-box binding protein 1 (XBP1) mRNA, which is a downstream target of IRE1α. This inhibition leads to the downregulation of various 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine genes, which has been shown to have therapeutic potential in various disease models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using CINPA1 in lab experiments is its selectivity for IRE1α. This selectivity allows for the specific inhibition of the 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine pathway, without affecting other cellular processes. However, one limitation of using CINPA1 is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for the use of CINPA1 in scientific research. One area of interest is in the development of more potent inhibitors of IRE1α, which may lead to more effective therapeutic options for various diseases. Another area of interest is in the study of the 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine pathway in various disease models, which may lead to a better understanding of the role of this pathway in disease pathogenesis. Additionally, the use of CINPA1 in combination with other therapeutic agents may enhance its efficacy in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

CINPA1 has been shown to have potential applications in various areas of scientific research. One of the main areas of interest is in the study of the 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine pathway and its role in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. CINPA1 has been shown to inhibit the activity of IRE1α, which is a key component of the 1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine pathway. This inhibition has been shown to have therapeutic potential in the treatment of certain diseases.

Eigenschaften

IUPAC Name

(2-chloropyridin-4-yl)-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-18-10-13(5-6-21-18)19(24)23-7-1-2-15(12-23)22-14-3-4-16-17(11-14)26-9-8-25-16/h3-6,10-11,15,22H,1-2,7-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPKMBSATFMMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine
Reactant of Route 2
Reactant of Route 2
1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine
Reactant of Route 3
Reactant of Route 3
1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine
Reactant of Route 4
1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine
Reactant of Route 5
1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine
Reactant of Route 6
Reactant of Route 6
1-(2-chloroisonicotinoyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.